molecular formula C25H18N4O5 B2604208 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877656-83-2

4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

Cat. No.: B2604208
CAS No.: 877656-83-2
M. Wt: 454.442
InChI Key: QPCVFPWPNITBBE-UHFFFAOYSA-N
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Description

4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including oxalic acid, and can be performed under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of solvent-free conditions, robust reaction setups, and efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and 3,4-dihydropyrimidin-2(1H)-one derivatives . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is unique due to its specific substitution pattern and the presence of both benzofuro and pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

877656-83-2

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C25H18N4O5/c26-23(31)15-10-12-16(13-11-15)27-20(30)14-28-21-18-8-4-5-9-19(18)34-22(21)24(32)29(25(28)33)17-6-2-1-3-7-17/h1-13H,14H2,(H2,26,31)(H,27,30)

InChI Key

QPCVFPWPNITBBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N

solubility

not available

Origin of Product

United States

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